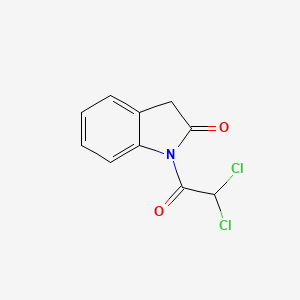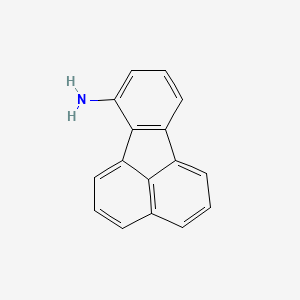
17-beta,19-Dihydroxyandrosta-1,4-dien-3-one 19-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-beta,19-Dihydroxyandrosta-1,4-dien-3-one 19-acetate is a synthetic steroidal compound. It belongs to the class of androgens, which are hormones that play a crucial role in the development and maintenance of male characteristics. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-beta,19-Dihydroxyandrosta-1,4-dien-3-one 19-acetate typically involves multiple steps, starting from a suitable steroidal precursor. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Acetylation: Conversion of hydroxyl groups to acetate esters using acetic anhydride in the presence of a catalyst like pyridine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), alkylating agents like methyl iodide (CH3I).
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated steroids, alkylated steroids.
Aplicaciones Científicas De Investigación
17-beta,19-Dihydroxyandrosta-1,4-dien-3-one 19-acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic uses, such as in hormone replacement therapy and treatment of certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical laboratories.
Mecanismo De Acción
The compound exerts its effects by binding to androgen receptors in target tissues. This binding initiates a cascade of molecular events, leading to the activation or repression of specific genes. The primary molecular targets include:
Androgen Receptors: Proteins that mediate the effects of androgens.
Signaling Pathways: Pathways involved in cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
- 7alpha,17beta-Dihydroxyandrosta-1,4-dien-3-one
- 11alpha,17beta-Dihydroxyandrosta-1,4-dien-3-one
- 14,17-Dihydroxyandrosta-1,4-dien-3-one
Comparison:
- Structural Differences: While these compounds share a similar steroidal backbone, they differ in the position and nature of functional groups.
- Biological Activity: The presence and position of hydroxyl and acetate groups influence their binding affinity to androgen receptors and their overall biological activity.
- Unique Features: 17-beta,19-Dihydroxyandrosta-1,4-dien-3-one 19-acetate is unique due to its specific hydroxylation and acetylation pattern, which may confer distinct pharmacological properties.
Propiedades
Número CAS |
101831-46-3 |
|---|---|
Fórmula molecular |
C21H28O4 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-13-yl]methyl acetate |
InChI |
InChI=1S/C21H28O4/c1-13(22)25-12-21-10-8-17-16(18(21)5-6-19(21)24)4-3-14-11-15(23)7-9-20(14,17)2/h7,9,11,16-19,24H,3-6,8,10,12H2,1-2H3/t16-,17+,18+,19+,20+,21-/m1/s1 |
Clave InChI |
FDUNNLDIGLEHFE-SJFWLOONSA-N |
SMILES isomérico |
CC(=O)OC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)C=C[C@]34C |
SMILES canónico |
CC(=O)OCC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


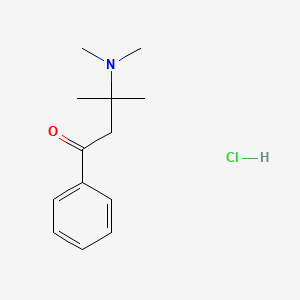

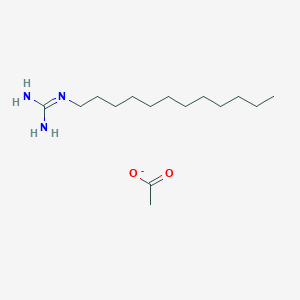

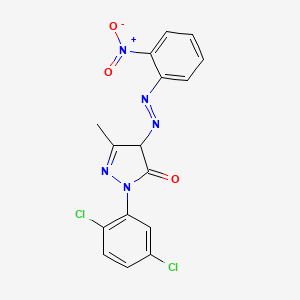

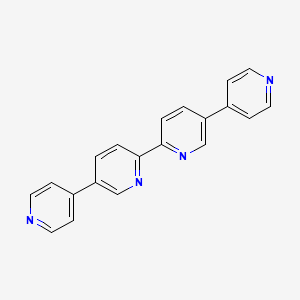
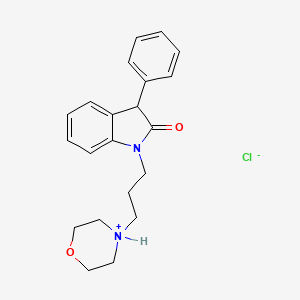
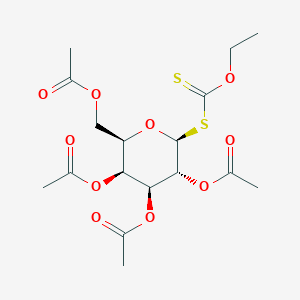
![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
